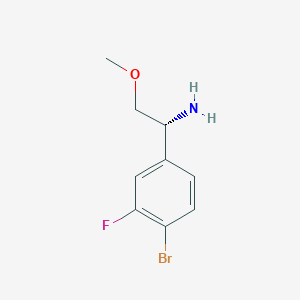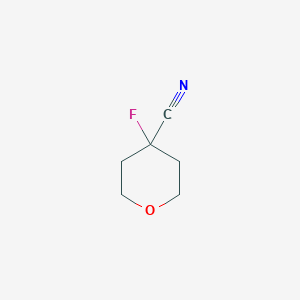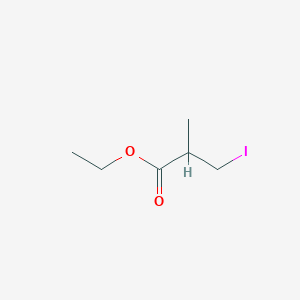
Ethyl 3-iodo-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-iodo-2-methylpropanoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl ester group, an iodine atom, and a methyl group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-iodo-2-methylpropanoate can be synthesized through a multi-step process. One common method involves the iodination of ethyl 2-methylpropanoate. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems can also enhance safety and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-iodo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Reduction Reactions: The compound can be reduced to ethyl 2-methylpropanoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can convert the ester group to a carboxylic acid, resulting in 3-iodo-2-methylpropanoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide in polar solvents (e.g., ethanol) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Various substituted esters or amides.
Reduction: Ethyl 2-methylpropanoate.
Oxidation: 3-iodo-2-methylpropanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-iodo-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-iodo-2-methylpropanoate depends on the specific reaction it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the ester group is reduced to an alcohol or alkane, depending on the reducing agent used. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methylpropanoate: Lacks the iodine atom, making it less reactive in substitution reactions.
Ethyl 3-bromo-2-methylpropanoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Ethyl 3-chloro-2-methylpropanoate:
Uniqueness
Ethyl 3-iodo-2-methylpropanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher atomic number compared to bromine and chlorine make it particularly useful in radiolabeling and imaging applications.
Propiedades
Fórmula molecular |
C6H11IO2 |
|---|---|
Peso molecular |
242.05 g/mol |
Nombre IUPAC |
ethyl 3-iodo-2-methylpropanoate |
InChI |
InChI=1S/C6H11IO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3 |
Clave InChI |
XSJVLSSSJNHGMN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



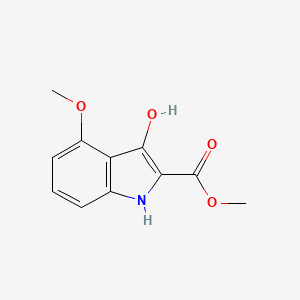
![7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12968754.png)




![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12968784.png)
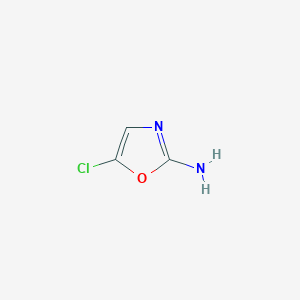
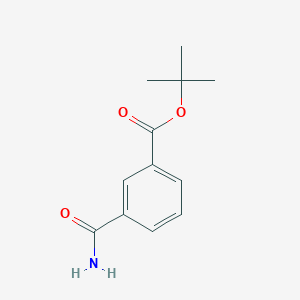
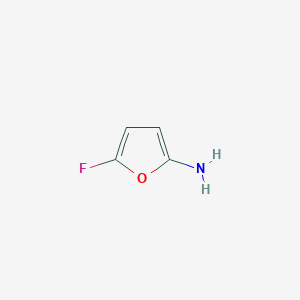
![6,7,8,9-Tetrahydro-5H-dibenzo[b,i][1,6]oxazecine](/img/structure/B12968811.png)
